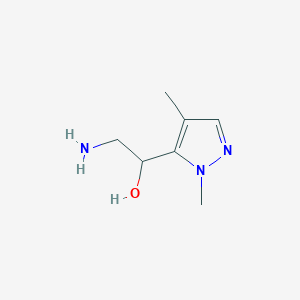![molecular formula C20H18N4O2S3 B2747564 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448048-19-8](/img/structure/B2747564.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound known for its multifaceted utility in various scientific domains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiolation Reaction: : The synthesis often begins with the thiolation of benzo[d]oxazole
Thiazole Introduction: : The next step involves the formation of the thiophen-3-ylthiazol-2-yl moiety, usually through cyclization reactions that incorporate sulfur and nitrogen atoms into the ring structures.
Piperazine Coupling: : The piperazine ring is then introduced via a coupling reaction with ethanone derivatives, forming the desired complex structure.
Industrial Production Methods
The compound can be synthesized on an industrial scale through:
High-throughput chemical reactors that facilitate multiple-step reactions under controlled conditions.
Use of catalysts to enhance reaction efficiency and yield.
Optimization of solvent systems to ensure purity and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, where it may form sulfoxides or sulfones as major products.
Reduction: : Reduction reactions might convert nitro groups to amines if they are present in derivatives of the compound.
Substitution: : The ethanone group can undergo nucleophilic substitution reactions, leading to various derivatives with potential biological activity.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Amine Derivatives: : From reduction reactions.
Nucleophilic Substituted Derivatives: : Various compounds depending on the nature of the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in the synthesis of other heterocyclic compounds.
Studied for its reactivity patterns and potential as a catalyst in organic reactions.
Biology
Investigated for its potential as an antimicrobial agent due to its complex heterocyclic structure.
Medicine
Explored for its activity in binding to specific protein targets, potentially useful in drug design.
Tested in vitro for anti-inflammatory and anticancer properties.
Industry
Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The compound acts through its interaction with molecular targets like enzymes and receptors. The precise mechanism involves:
Binding to Active Sites: : It can fit into the active sites of enzymes, inhibiting or altering their activity.
Pathway Modulation: : By interacting with specific proteins, it can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazole Derivatives: : Share the benzo[d]oxazole ring but lack the additional thiophene and piperazine moieties.
Thiazole Compounds: : Contain the thiazole ring but differ in substituent groups and overall structure.
Uniqueness
Structural Complexity: : The combination of benzo[d]oxazole, thiazole, and piperazine rings makes it unique.
Multifunctional Reactions: : Its ability to participate in diverse chemical reactions is higher compared to simpler analogs.
The uniqueness of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone lies in its intricate structure and the wide range of applications it offers in scientific research and industry. This multifaceted compound continues to be a subject of extensive study for its potential to contribute to advancements in various fields.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S3/c25-18(13-29-20-22-15-3-1-2-4-17(15)26-20)23-6-8-24(9-7-23)19-21-16(12-28-19)14-5-10-27-11-14/h1-5,10-12H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVXHPSTZDORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2747487.png)

![7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747489.png)
![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747494.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2747499.png)
![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2747502.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)
